molecular formula C18H8Cl2F3N3O B2896027 4-(4-Chlorobenzoyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbonitrile CAS No. 338397-62-9

4-(4-Chlorobenzoyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbonitrile

Cat. No. B2896027
CAS RN: 338397-62-9
M. Wt: 410.18
InChI Key: TWJZSBUZNQJUCA-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzoyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbonitrile is a useful research compound. Its molecular formula is C18H8Cl2F3N3O and its molecular weight is 410.18. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Chlorobenzoyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorobenzoyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conductive Polymers

A study explored the synthesis of a series of derivatized bis(pyrrol-2-yl) arylenes, including compounds similar to the one , for their application in creating conducting polymers. These polymers were produced via electropolymerization, resulting in materials with low oxidation potentials and high stability in their conducting form. This research highlights the potential of such compounds in the development of new conducting materials for electronic applications (Sotzing et al., 1996).

Antimicrobial Activity

Another area of application is in the synthesis of novel pyridyl benzoate derivatives, including those derived from pyridine-3-carbonitrile structures. These derivatives have been evaluated for their antibacterial activity against various gram-negative and gram-positive bacteria. The study suggests the potential of these compounds in developing new antibacterial agents (Eldeab, 2019).

Molecular Docking and Drug Design

Research into azafluorene derivatives, including pyridine-3-carbonitrile compounds, has involved their synthesis, physicochemical characterization, and molecular docking analysis to explore their potential as inhibitors of SARS-CoV-2 RdRp. This work exemplifies the application of such compounds in the discovery and design of new drugs against viral targets (Venkateshan et al., 2020).

Synthesis of Fused Pyridine Derivatives

The synthesis of new series of pyridine and fused pyridine derivatives starting from pyridine-3-carbonitrile has been reported. This research underscores the versatility of such compounds in synthesizing a broad range of chemically and pharmacologically significant structures (Al-Issa, 2012).

Inhibitors of Xanthine Oxidoreductase

4-(4-Chlorobenzoyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbonitrile and related structures have been investigated for their inhibitory activity against xanthine oxidoreductase, showcasing their potential in treating diseases related to the enzyme's overactivity, such as gout (Matsumoto et al., 2011).

properties

IUPAC Name

4-(4-chlorobenzoyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8Cl2F3N3O/c19-13-3-1-10(2-4-13)16(27)11-5-14(7-24)26(9-11)17-15(20)6-12(8-25-17)18(21,22)23/h1-6,8-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJZSBUZNQJUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CN(C(=C2)C#N)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorobenzoyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbonitrile

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